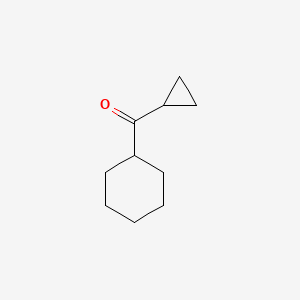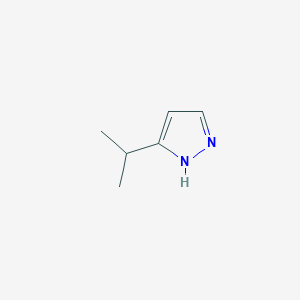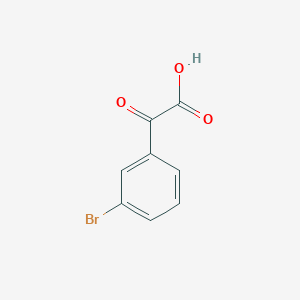
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClN3 . It has a molecular weight of 262.18 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H . The compound has a molecular weight of 225.72 g/mol . The canonical SMILES representation is CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.72 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 32.5 Ų .科学的研究の応用
Synthesis and Biological Activity
- Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with basic lateral chains like piperazines and anilines, have been synthesized. These compounds, including variants of 4-methylpiperazine, exhibit hypoxic-cytotoxic activity (Ortega et al., 2000).
Synthesis of Novel Compounds
- New Amides Synthesis : A study synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. This includes the synthesis of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, a key intermediate in antileukemic agent imatinib synthesis (Koroleva et al., 2011).
Metabolism Studies
- Metabolism of TM208 in Rat Bile : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its metabolism in rat bile. It demonstrated extensive metabolism, with nine metabolites identified, indicating its biological transformation and potential applications (Jiang et al., 2007).
Synthesis Optimization for Inhibitors
- Optimization of Quinolinecarbonitriles as Src Kinase Inhibitors : Research focused on optimizing 4-phenylamino-3-quinolinecarbonitriles for Src kinase inhibition. Compounds with a 4-methylpiperazine group showed strong inhibitory activity and selectivity, highlighting its application in developing kinase inhibitors (Boschelli et al., 2001).
Synthesis of Benzimidazoles
- Synthesis of Benzimidazole Derivatives : A study involved synthesizing 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles. These compounds, synthesized using microwave heating, show potential pharmaceutical applications (Menteşe et al., 2015).
Antibacterial and Antimicrobial Properties
- Synthesis and Antibacterial Activities : The synthesis of enantiomers of temafloxacin hydrochloride, a potent antibacterial agent, and their activities were studied. These compounds demonstrate the significance of 3-methylpiperazine derivatives in antibacterial applications (Chu et al., 1991).
- Antimicrobial Activity of Eperezolid-Like Molecules : Compounds synthesized from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline demonstrated high anti-Mycobacterium smegmatis activity. This indicates the potential use of such compounds in treating bacterial infections (Yolal et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
Similar compounds have been studied for their inhibitory activity against butyrylcholinesterase , suggesting that this compound may also interact with cholinergic receptors.
Mode of Action
If it does interact with cholinergic receptors like similar compounds , it may inhibit the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride . .
特性
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALTJHGPZGBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583271 |
Source


|
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052538-72-3 |
Source


|
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)






